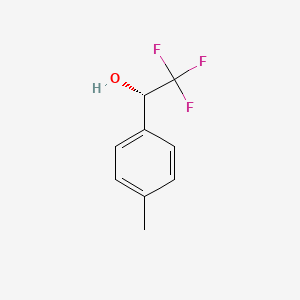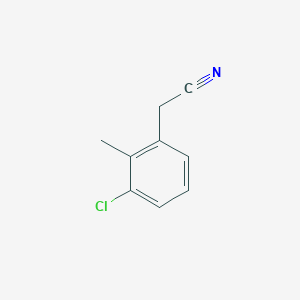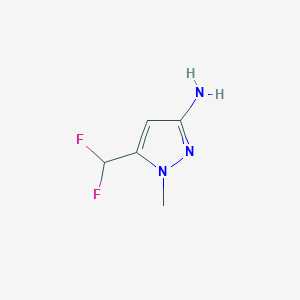
2-(1-Methylcyclopropyl)glycine, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methylcyclopropyl)glycine, ®- is a chiral amino acid with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol This compound is notable for its unique structure, which includes a cyclopropyl group attached to the glycine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylcyclopropyl)glycine, ®- typically involves the cyclopropanation of glycine derivatives. One common method is the reaction of glycine with 1-methylcyclopropyl bromide under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-(1-Methylcyclopropyl)glycine, ®- may involve more scalable processes, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of biocatalysts or enzymatic methods may also be explored to achieve higher selectivity and efficiency in the production process .
化学反应分析
Types of Reactions
2-(1-Methylcyclopropyl)glycine, ®- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Oxo derivatives of 2-(1-Methylcyclopropyl)glycine.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted products.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial activity.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 2-(1-Methylcyclopropyl)glycine, ®- involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may play a role in modulating the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
2-(1-Methylcyclopropyl)glycine, (S)-: The enantiomer of the ®-form, with different stereochemistry.
2-(1-Methylcyclopropyl)glycine hydrochloride: A salt form of the compound with different solubility properties.
Uniqueness
2-(1-Methylcyclopropyl)glycine, ®- is unique due to its specific stereochemistry, which can influence its biological activity and interactions. The presence of the cyclopropyl group also distinguishes it from other glycine derivatives, providing unique chemical and physical properties .
属性
CAS 编号 |
959658-82-3 |
|---|---|
分子式 |
C6H11NO2 |
分子量 |
129.16 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-(1-methylcyclopropyl)acetic acid |
InChI |
InChI=1S/C6H11NO2/c1-6(2-3-6)4(7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-/m0/s1 |
InChI 键 |
BCTQUNGXIVZUSB-BYPYZUCNSA-N |
手性 SMILES |
CC1(CC1)[C@H](C(=O)O)N |
规范 SMILES |
CC1(CC1)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



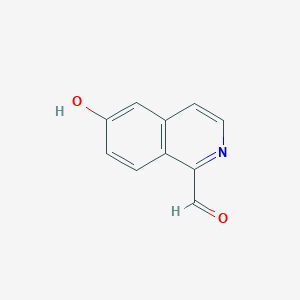
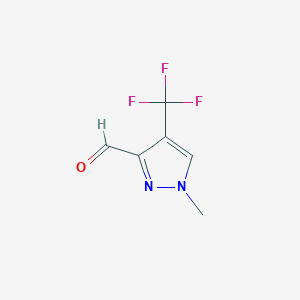
![tert-Butyl (S)-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12953088.png)
![Trans-[2-(3-fluorophenyl)cyclopropyl]methanamine](/img/structure/B12953105.png)
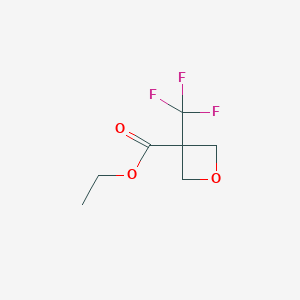
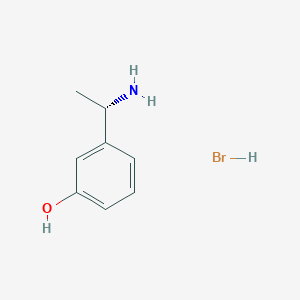
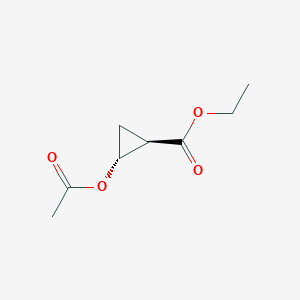
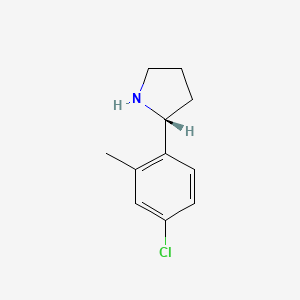
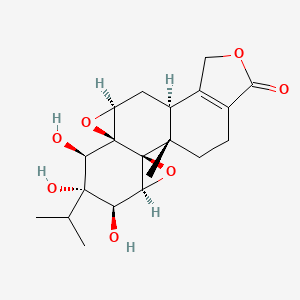
![[2,3'-Bipyridine]-5,6'-diamine](/img/structure/B12953138.png)
